

Androsin's Effect on Hepatic Lipogenesis: A Technical Guide

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Compound of Interest

Compound Name: Androsin (Standard)

Cat. No.: B192284

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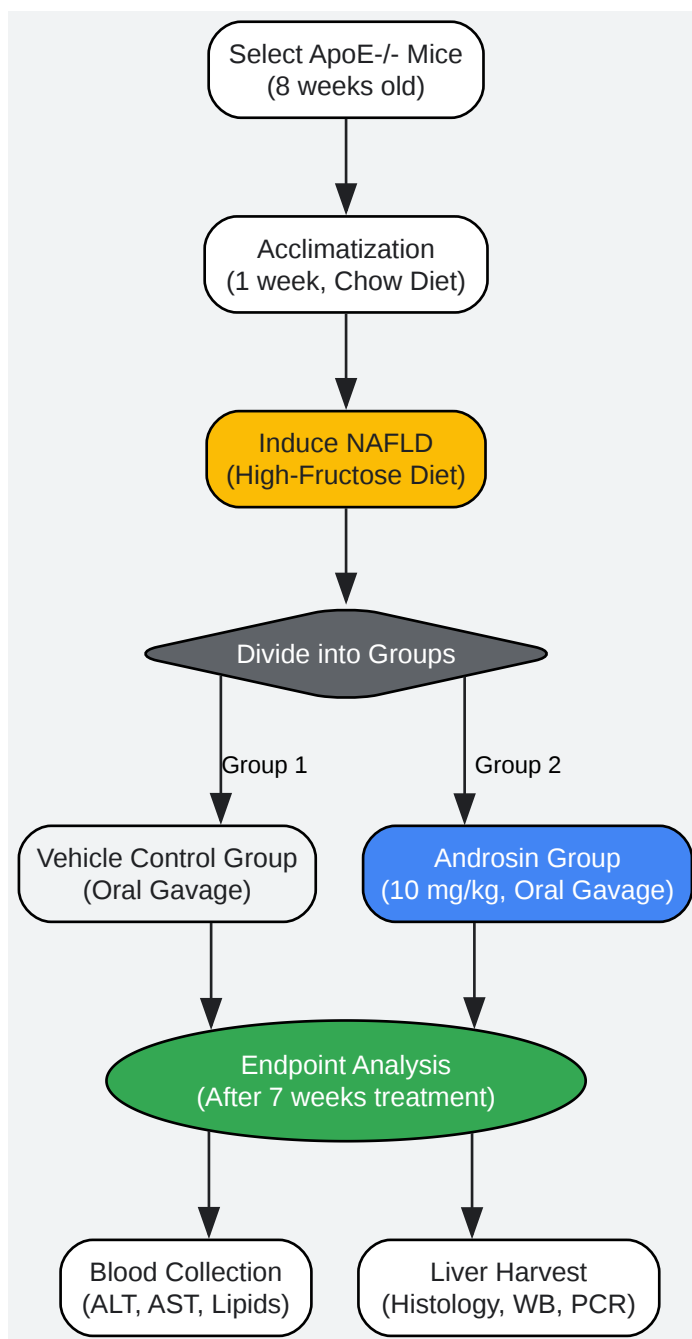
Abstract

Hepatic de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors, is a tightly regulated metabolic pathway. Its dysregulation is a key factor in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). Recent research has identified Androsin, a phytochemical found in *Picrorhiza kurroa*, as a potent inhibitor of hepatic lipogenesis. This document provides a comprehensive technical overview of the molecular mechanisms through which Androsin exerts its effects, focusing on the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein-1c (SREBP-1c) signaling axis. Quantitative data from relevant studies are summarized, detailed experimental protocols are provided, and key pathways are visualized to support further research and development.

Core Mechanism of Action

Androsin attenuates hepatic lipogenesis primarily by modulating a critical signaling cascade that governs cellular energy homeostasis and gene expression related to lipid synthesis. The mechanism is initiated by the activation of AMP-activated protein kinase (AMPK α), a central energy sensor in hepatocytes.^{[1][2]} Activated AMPK α subsequently leads to the downregulation of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes.^{[1][3][4]}

The suppression of SREBP-1c activity results in decreased transcription of its target genes, including Fatty Acid Synthase (FASN), a key enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1] By inhibiting the SREBP-1c/FASN pathway, Androsin effectively reduces the rate of de novo fatty acid synthesis, thereby mitigating the lipid accumulation that characterizes hepatic steatosis.[1]



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